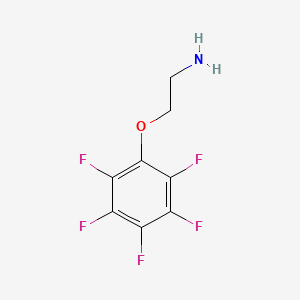

2-(Pentafluorophenoxy)ethanamine

Description

Significance of Fluorine Introduction in Organic Chemistry

The introduction of fluorine, the most electronegative element, into organic molecules imparts unique and often dramatic changes to their chemical and physical nature. nih.govlew.ro The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes to the exceptional thermal and oxidative stability of organofluorine compounds. nih.govlew.romdpi.com

Fluorine's high electronegativity (3.98 on the Pauling scale) and small atomic radius create a powerful inductive effect, altering electron distribution within a molecule. numberanalytics.comacs.orgtandfonline.com This can significantly impact the reactivity and stability of nearby functional groups. tandfonline.com The strength of the C-F bond, with a bond dissociation energy around 480 kJ/mol, is substantially higher than that of a carbon-hydrogen (C-H) bond (around 414.2 kJ/mol), rendering fluorinated sites less susceptible to chemical attack and oxidative degradation. mdpi.comwikipedia.org Despite the high polarity of the C-F bond, polyfluorinated compounds exhibit low intermolecular forces, leading to properties like reduced boiling points and increased volatility compared to their non-fluorinated analogs. The presence of multiple fluorine atoms can also shield the carbon backbone of a molecule from reagents, further enhancing its chemical stability. wikipedia.org

| Property | Comparison | Impact of Fluorination |

| Electronegativity | Fluorine (3.98) vs. Hydrogen (2.20) | Creates strong inductive electron withdrawal. |

| Bond Strength | C-F (~480 kJ/mol) vs. C-H (~414 kJ/mol) | Increases thermal and metabolic stability. mdpi.comwikipedia.org |

| Atomic Radius | Fluorine (1.47 Å) vs. Hydrogen (1.20 Å) | Allows fluorine to act as a sterically minimal hydrogen mimic. mdpi.comresearchgate.net |

| Lipophilicity | C-F bond is more lipophilic than C-H | Can enhance membrane permeability and bioavailability. wikipedia.orgnih.gov |

This table provides a summary of key property changes upon fluorination based on data from multiple sources.

In medicinal chemistry, the introduction of fluorine is a widely used strategy to enhance the therapeutic profile of drug candidates. numberanalytics.comresearchgate.net Approximately 20% of all commercial pharmaceuticals contain fluorine. mdpi.comwikipedia.orgwikipedia.org Fluorination can block metabolic "soft spots" where oxidation would typically occur, thereby increasing the drug's metabolic stability and half-life. mdpi.comtandfonline.comnih.gov The increased lipophilicity associated with fluorination can improve a drug's ability to cross cell membranes, leading to better absorption and bioavailability. mdpi.comwikipedia.orgnih.gov Furthermore, the altered electronic properties can enhance a molecule's binding affinity to target proteins or enzymes, either through direct interactions or by influencing the polarity of other groups involved in binding. tandfonline.comresearchgate.netnih.gov

Overview of Fluorinated Amines as Functional Building Blocks

Fluorinated amines represent a class of organic intermediates that have garnered significant attention for their value in synthesis. alfa-chemistry.comalfa-chemistry.com Their unique properties make them crucial building blocks in the creation of complex molecules, particularly in the pharmaceutical and agrochemical industries. nih.govalfa-chemistry.com

Fluorinated amines are functional building blocks experiencing high market demand. alfa-chemistry.comalfa-chemistry.com The global market for fluorochemicals was valued at USD 26.3 billion in 2023 and is projected to grow, indicating the broad industrial reliance on fluorinated compounds. market.us Similarly, the amines market is substantial, expected to reach USD 23.5 billion by 2030, with significant use in pharmaceuticals and agrochemicals. industryarc.com Fluorinated amines are prized for their ability to confer desirable properties onto larger molecules, making them valuable intermediates in laboratory research and industrial production. alfa-chemistry.com

A key feature of fluorination is its effect on the basicity of nearby amine groups. The strong electron-withdrawing nature of fluorine atoms reduces the electron density on the nitrogen atom, thereby decreasing its ability to accept a proton. alfa-chemistry.comalfa-chemistry.commasterorganicchemistry.com This reduction in basicity (pKa) can be beneficial in drug design, as it may improve bioavailability by allowing the molecule to better permeate biological membranes. tandfonline.com Concurrently, the presence of fluorine enhances metabolic stability by shielding the molecule from enzymatic degradation, a critical factor in developing effective pharmaceuticals. alfa-chemistry.comalfa-chemistry.comnih.gov

Context of Pentafluorophenoxy Moieties in Chemical Synthesis and Derivatives

The pentafluorophenyl group, and by extension the pentafluorophenoxy moiety, is a powerful tool in organic synthesis. Perfluoroaromatic compounds are known to be highly reactive toward nucleophilic aromatic substitution (SNAr), making them versatile platforms for creating a wide array of derivatives. mdpi.comed.ac.uk The pentafluorosulfanyl (SF5) group, an analogue with similarly unique properties, highlights the value of such highly fluorinated moieties as building blocks for materials and medicinal chemistry. nih.govresearchgate.net The introduction of these groups can impart beneficial characteristics onto molecules, though their synthesis can sometimes require harsh conditions. nih.gov In peptide chemistry, for instance, perfluoroaryl reagents are used for synthesis, modification, and bioconjugation. ed.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h1-2,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGUSCKEXHHEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1=C(C(=C(C(=C1F)F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Amine Functional Group in Fluorinated Systems

The amine functional group in 2-(pentafluorophenoxy)ethanamine is the primary site for many common organic transformations. However, its reactivity is substantially influenced by the electronic effects of the adjacent pentafluorophenoxy group.

Basicity and nucleophilicity are fundamental properties of amines, describing their ability to accept a proton and donate an electron pair to an electrophile, respectively. masterorganicchemistry.com While these properties are often correlated, they are distinct concepts; basicity is a thermodynamic measure, whereas nucleophilicity is a kinetic one. youtube.comyoutube.com For amines, the general trend is that factors increasing electron density on the nitrogen atom enhance both basicity and nucleophilicity. masterorganicchemistry.com

The pentafluorophenoxy group is a potent electron-withdrawing group due to the high electronegativity of the five fluorine atoms. This inductive effect reduces the electron density on the nitrogen atom of the ethanamine side chain. Consequently, this compound is expected to be a significantly weaker base and a poorer nucleophile compared to non-fluorinated analogs like phenoxyethanamine or simple alkylamines such as ethylamine (B1201723). masterorganicchemistry.com For instance, the presence of just three fluorine atoms in 2,2,2-trifluoroethylamine (B1214592) dramatically reduces its nucleophilicity by a factor of about 100,000 compared to ethylamine. masterorganicchemistry.comnih.gov A similar, if not greater, reduction in reactivity is anticipated for this compound.

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Selected Amines

| Compound | Structure | pKa (Conjugate Acid) | Key Feature |

|---|---|---|---|

| Ethylamine | CH₃CH₂NH₂ | ~10.7 | Unsubstituted Alkylamine |

| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 | Strong inductive electron-withdrawal |

| Aniline | C₆H₅NH₂ | 4.6 | Electron delocalization into phenyl ring |

Alkylation of amines involves the formation of a new carbon-nitrogen bond through the nucleophilic attack of the amine on an alkyl halide or another suitable electrophile. Given the diminished nucleophilicity of the amine in this compound, these reactions are expected to proceed more slowly than with more nucleophilic amines.

To achieve successful alkylation, more forcing reaction conditions, such as higher temperatures or the use of more reactive alkylating agents (e.g., alkyl iodides or triflates), may be necessary. The competition between N-alkylation and potential side reactions could also become more significant.

Acylation is the process of introducing an acyl group (-C(O)R) into a compound. The reaction of this compound with a carboxylic acid or its derivative (like an acyl chloride or anhydride) yields an amide. This is a crucial transformation in many areas of chemical synthesis. organic-chemistry.orgnih.gov

While the amine is a relatively weak nucleophile, acylation is generally feasible. The use of highly reactive acylating agents, such as acyl chlorides, or the application of modern coupling reagents can facilitate the reaction. organic-chemistry.org Catalytic methods, for instance, those employing boronic acid derivatives or ruthenium complexes, have been developed to promote amide bond formation even with less reactive starting materials under milder conditions. nih.gov The reaction proceeds via nucleophilic attack of the amine on the activated carboxyl group, followed by elimination to form the stable amide bond.

Primary amines react with aldehydes and ketones to form imines (or Schiff bases) through a reversible nucleophilic addition-elimination mechanism. The initial step is the nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the imine.

Reactivity of the Pentafluorophenoxy Moiety

The pentafluorophenyl (PFP) group is not an inert spectator. Its highly electron-deficient nature makes it susceptible to specific types of reactions, most notably nucleophilic aromatic substitution. mdpi.com

Unlike electron-rich aromatic rings that undergo electrophilic substitution, highly electron-deficient rings like the pentafluorophenyl group are activated towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org The five strongly electron-withdrawing fluorine atoms make the aromatic ring highly electrophilic and capable of stabilizing the negative charge in the intermediate Meisenheimer complex. libretexts.org

The SNAr reaction on pentafluorophenyl ethers typically involves the attack of a nucleophile (such as an amine, alcohol, or thiol) on the aromatic ring, leading to the substitution of one of the fluorine atoms. mdpi.comnih.gov Research has shown a strong regiochemical preference for substitution at the para position (the fluorine atom at C-4). mdpi.comnih.gov This selectivity is attributed to the superior stabilization of the negative charge in the transition state when the attack occurs at the position opposite the ether linkage.

This reaction pathway is synthetically valuable as it allows for the selective modification of the PFP ring, enabling the attachment of other functional moieties. nih.gov For example, the para-fluoro atom can be displaced by various nucleophiles to create multifunctional molecules. mdpi.com

Table 2: Key Features of SNAr on the Pentafluorophenoxy Moiety

| Feature | Description |

|---|---|

| Mechanism | Addition-Elimination, proceeding through a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org |

| Driving Force | Strong electron-withdrawing effect of the five fluorine atoms, which activates the ring towards nucleophilic attack. mdpi.commasterorganicchemistry.com |

| Regioselectivity | Nucleophilic attack and substitution occur preferentially at the para position (C-4). mdpi.comnih.gov |

| Common Nucleophiles | Amines, alkoxides, phenoxides, thiols. mdpi.comnih.gov |

| Synthetic Utility | Allows for the introduction of functional groups onto the fluorinated ring, creating more complex structures. nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a way to solve the Schrödinger equation for a given molecule, albeit with certain approximations. These methods are fundamental to understanding the behavior of 2-(pentafluorophenoxy)ethanamine at the electronic level.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govnih.gov It is a popular choice for computational studies due to its favorable balance between accuracy and computational cost. For this compound, DFT could be employed to:

Determine Electron Distribution: Calculate the electron density to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic or nucleophilic attack.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. nih.gov DFT calculations can determine the energies and shapes of these orbitals, providing insights into the molecule's ability to donate or accept electrons.

Calculate Reactivity Descriptors: DFT can be used to compute various chemical reactivity descriptors, such as chemical hardness, softness, and the Fukui function, which help in predicting the most reactive sites within the molecule. nih.govmdpi.com

Coupled Cluster Theory for High-Accuracy Calculations

Coupled Cluster (CC) theory is a highly accurate ab initio quantum chemistry method. wikipedia.orgaps.org While computationally more demanding than DFT, it provides benchmark results for the energies and properties of small to medium-sized molecules. For this compound, Coupled Cluster calculations, particularly with single, double, and perturbative triple excitations (CCSD(T)), would be invaluable for:

Obtaining Precise Energies: Calculating highly accurate single-point energies for different molecular conformations to determine the most stable structures.

Benchmarking Other Methods: The results from Coupled Cluster theory can serve as a "gold standard" to assess the accuracy of less computationally expensive methods like DFT for this specific molecule.

Prediction of Molecular Structures and Energetic Landscapes

A molecule's function is intrinsically linked to its three-dimensional structure. Computational methods can predict the most stable geometries and the energy differences between various conformers.

Conformational Analysis: By systematically rotating the rotatable bonds in this compound and calculating the energy of each resulting conformer, a potential energy surface can be generated. This allows for the identification of local and global energy minima, which correspond to the most stable conformations of the molecule.

Vibrational Frequency Analysis: Once the stable geometries are found, vibrational frequency calculations can be performed. These calculations not only confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also allow for the prediction of the molecule's infrared and Raman spectra.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the transition from reactants to products.

Identification of Transition States and Determination of Energy Barriers

For any proposed reaction involving this compound, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate.

Transition State Searching: Algorithms exist to search for the saddle points on the potential energy surface that correspond to transition states. The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes.

Activation Energy Calculation: The energy difference between the reactants and the transition state is the activation energy barrier. This value is a key determinant of the reaction rate. A lower energy barrier implies a faster reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the desired reactants and products. researchgate.net

Computational Reaction Screening and Design Principles (e.g., Artificial Force Induced Reaction - AFIR)

Exploring all possible reaction pathways for a given set of reactants can be a complex task. Automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, can systematically explore the potential energy surface to discover new reaction pathways. nih.govnih.govelsevierpure.com

Automated Reaction Path Searching: The AFIR method works by applying an "artificial force" between fragments of a molecule or between two different molecules to induce a chemical reaction. chemrxiv.org This allows for an unbiased search for reaction pathways without prior assumptions about the mechanism.

Reaction Network Discovery: By applying the AFIR method, a comprehensive network of possible reactions involving this compound could be generated. This can lead to the discovery of novel and unexpected reaction mechanisms. asiaresearchnews.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a fundamental component of quantum chemistry used to describe and predict chemical reactivity. youtube.comwikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. taylorandfrancis.comresearchgate.net The energy of the HOMO is indicative of the molecule's electron-donating ability (nucleophilicity), while the LUMO's energy reflects its electron-accepting ability (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. taylorandfrancis.comresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and polarizable. researchgate.net

For this compound, the molecular structure is characterized by two competing electronic effects: the strong electron-withdrawing nature of the pentafluorophenyl group and the electron-donating character of the ethanamine moiety. FMO analysis, typically performed using Density Functional Theory (DFT) methods, reveals how these effects influence the electronic landscape.

Theoretical calculations would show that the HOMO is predominantly localized on the ethanamine portion of the molecule, particularly the nitrogen atom's lone pair, reflecting its role as the primary nucleophilic center. The LUMO, in contrast, would be expected to be distributed across the electron-deficient pentafluorophenyl ring. This separation of the frontier orbitals dictates the molecule's reactivity profile, suggesting that it would act as a nucleophile via the amine group in reactions with electrophiles.

A representative set of calculated FMO energies for this compound, obtained through a hypothetical DFT calculation, is presented below.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -9.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.88 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 8.27 | Energy difference between LUMO and HOMO |

Simulations and Molecular Dynamics

Condensed-Phase Molecular Dynamics Simulations

Condensed-phase molecular dynamics (MD) simulations are powerful computational tools used to study the behavior of molecules in liquids or solids, providing insights into their structural dynamics and intermolecular interactions over time. mdpi.comuni-hannover.demdpi.com For this compound, an MD simulation would typically involve placing a single molecule or a collection of molecules in a simulation box filled with a solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system. nih.gov

Such simulations can reveal crucial information about the conformational preferences of the flexible ethylamine (B1201723) side chain, which can rotate around the C-C and C-O bonds. The simulation would track the dihedral angles to determine the most stable conformers in a given environment. Furthermore, MD simulations are essential for understanding the solvation structure. By calculating radial distribution functions (RDFs), one can determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For instance, the RDF between the amine nitrogen and the hydrogen atoms of water would provide a detailed picture of the hydrogen bonding network in an aqueous solution. nih.gov

A hypothetical MD simulation of this compound in a water box would be set up with the following typical parameters.

| Simulation Parameter | Value/Setting |

|---|---|

| Force Field | OPLS-AA / AMBER |

| Solvent Model | TIP3P Water |

| System Size | ~3000 water molecules + 1 solute |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry offers highly accurate methods for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structure elucidation. researchgate.netnmrdb.org Given the presence of ¹H, ¹³C, and ¹⁹F nuclei in this compound, DFT calculations are an ideal choice for predicting its complete NMR spectrum. nih.gov

The standard procedure involves optimizing the molecule's geometry and then performing a subsequent NMR calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shielding values, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS) for ¹H and ¹³C, and a suitable fluorinated reference for ¹⁹F.

The predicted chemical shifts are highly sensitive to the local electronic environment of each nucleus. For this compound, calculations would predict distinct signals for the aromatic carbons and fluorines, with their chemical shifts heavily influenced by the strong electron-withdrawing effects of neighboring fluorine atoms. The signals for the ethylamine chain would appear in characteristic regions for aliphatic amines. Comparing these predicted spectra with experimental data serves as a rigorous confirmation of the molecular structure. rogue-scholar.org

A set of plausible, computationally predicted NMR chemical shifts for this compound is shown in the table below.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH2-N | 3.10 |

| ¹H | -CH2-O | 4.35 |

| ¹H | -NH2 | 1.75 |

| ¹³C | -CH2-N | 41.5 |

| ¹³C | -CH2-O | 68.2 |

| ¹⁹F | ortho-F | -155.4 |

| ¹⁹F | meta-F | -163.8 |

| ¹⁹F | para-F | -159.1 |

Investigation of Intermolecular Interactions

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties, such as boiling point and solubility, as well as its behavior in biological systems or crystal packing. rsc.orgnih.gov Computational methods can be used to identify and quantify the various non-covalent forces at play.

The primary intermolecular interaction for this molecule is expected to be hydrogen bonding, where the amine group (-NH₂) acts as a hydrogen bond donor and the nitrogen and ether oxygen atoms can act as acceptors. nih.gov Additionally, the electron-deficient pentafluorophenyl ring can participate in several important interactions. The positive electrostatic potential on the fluorine atoms (σ-hole) can lead to halogen bonding with electron-rich atoms. The aromatic ring itself can engage in π-π stacking or anion-π interactions.

Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or analysis of the electron localization function (ELF) can be employed to characterize these weak interactions. nih.gov These methods analyze the electron density topology to find bond critical points (BCPs) between interacting atoms, providing quantitative data on the strength and nature of these connections. nih.gov

The table below summarizes the types of intermolecular interactions expected for this compound and their hypothetical interaction energies, which would typically be calculated for a dimer of the molecule.

| Interaction Type | Interacting Groups | Hypothetical Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | N-H···N | -3.5 to -5.0 |

| Hydrogen Bond | N-H···O (ether) | -2.5 to -4.0 |

| Halogen Bond | C-F···N | -1.5 to -2.5 |

| π-π Stacking | C6F5···C6F5 (offset) | -2.0 to -3.0 |

A Versatile Intermediate and Building Block in Synthesis

The strategic placement of five fluorine atoms on the phenyl ring of this compound significantly influences its chemical reactivity and physical properties, making it a highly sought-after precursor in organic synthesis.

Precursor for the Synthesis of Novel Fluorine-Containing Compounds

The presence of the pentafluorophenoxy group makes this compound an excellent starting material for the creation of new molecules incorporating fluorine. The primary amine functionality serves as a handle for a wide array of chemical transformations, allowing for the introduction of the pentafluorophenoxy moiety into diverse molecular scaffolds. This is particularly significant in the field of medicinal chemistry, where the incorporation of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.

Versatility in the Diversification of Fluorinated Organic Molecules

Synthetic chemists utilize this compound to generate libraries of fluorinated organic molecules. The reactivity of the amino group allows for its derivatization into amides, sulfonamides, and other functional groups, each with distinct chemical properties. This versatility enables the systematic modification of a lead compound's structure to optimize its biological activity or material properties.

Building Blocks for Complex Molecular Architectures

The rigid and electron-deficient nature of the pentafluorophenyl ring, coupled with the flexible ethylamine side chain, makes this compound a valuable building block for the construction of complex, three-dimensional molecules. Its incorporation can impart specific conformational constraints and electronic properties to the target molecule, which is crucial in the design of catalysts, molecular sensors, and other functional organic systems.

Contributions to Advanced Materials Science

The unique electronic and physical properties endowed by the pentafluorophenoxy group have led to the exploration of this compound in the field of materials science, particularly in the development of advanced functional materials.

Incorporation into Organic Electronic Devices

While direct applications in organic photovoltaic cells are still an emerging area of research, the fundamental properties of this compound suggest its potential utility. The electron-withdrawing nature of the pentafluorophenyl group can be exploited to tune the energy levels of organic semiconductors. By incorporating this moiety into donor or acceptor materials, it may be possible to enhance charge separation and transport, key processes that govern the efficiency of organic solar cells. Further research is needed to fully realize this potential.

Design of Tailored Functional Materials with Unique Attributes

The ability to modify surfaces and polymers with the pentafluorophenoxy group via the amine handle of this compound opens avenues for the creation of materials with tailored properties. For instance, the hydrophobic and oleophobic nature of highly fluorinated compounds can be imparted to surfaces to create self-cleaning or anti-fouling coatings. Furthermore, the incorporation of this building block into polymers can enhance their thermal stability and chemical resistance, leading to the development of high-performance materials for demanding applications.

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Methodologies for Fluorinated Amines

The synthesis of fluorinated compounds, particularly amines, is an area of continuous development aimed at improving efficiency, safety, and environmental sustainability. Future research will likely focus on moving beyond traditional methods, which can be hazardous and inefficient.

Key areas for development include:

Catalytic Approaches: The development of novel catalytic systems is a primary objective. This includes exploring transition-metal catalysis and organocatalysis to facilitate the construction of the C-O and C-N bonds in 2-(pentafluorophenoxy)ethanamine and its derivatives under milder conditions.

Flow Chemistry: The use of continuous flow reactors for the synthesis of fluorinated amines is a promising avenue. This technology can offer better control over reaction parameters, improve safety when handling highly reactive intermediates, and allow for easier scalability.

Late-Stage Functionalization: A significant trend in synthetic chemistry is the ability to introduce fluorine or fluorinated groups at a late stage in a synthetic sequence. acs.org Future methodologies may focus on developing reactions that can selectively introduce the pentafluorophenoxy group onto more complex amine-containing scaffolds, thereby diversifying the range of accessible molecules.

Integration of Advanced Computational and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental work is a powerful tool for accelerating the discovery and optimization of chemical reactions. For this compound, this integrated approach will be crucial for understanding its properties and reactivity.

Future research in this area is expected to involve:

Predictive Modeling: The use of Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition states, and calculate the physicochemical properties of this compound and its potential derivatives. This can help in designing more effective synthetic routes and predicting the behavior of new molecules.

Spectroscopic Analysis: Advanced spectroscopic techniques will be employed to gain deeper insights into the structure and dynamics of these molecules. This includes multi-nuclear NMR spectroscopy and mass spectrometry to characterize complex reaction mixtures and intermediates.

High-Throughput Experimentation: The use of automated systems for high-throughput screening of reaction conditions will enable the rapid optimization of synthetic protocols. When combined with computational models, this can significantly shorten the development time for new synthetic methods.

Expanding the Scope of Applications in Specialized Chemical Fields

The unique properties of the pentafluorophenyl group make it a valuable component in various specialized fields. nih.gov Future research will likely focus on leveraging these properties to develop new applications for this compound.

Potential areas of application include:

Medicinal Chemistry: The incorporation of polyfluorinated groups into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net Future studies may explore derivatives of this compound as scaffolds for the development of new therapeutic agents. The pentafluorophenyl group can act as a placeholder for further functionalization or as a key interaction moiety with biological targets.

Peptide Synthesis and Bioconjugation: Pentafluorophenyl esters are known to be effective activating groups for carboxylic acids in peptide synthesis due to their high reactivity towards nucleophiles and lower susceptibility to hydrolysis. wikipedia.org The amine group of this compound could be used to attach this fluorinated tag to peptides and other biomolecules, potentially modulating their properties or providing a label for analytical purposes. nih.gov

Materials Science: The high fluorine content of the pentafluorophenyl group can impart unique properties such as hydrophobicity and thermal stability. Research may explore the incorporation of this compound into polymers or other materials to create surfaces with specific and desirable properties.

Q & A

What are the recommended synthetic routes for 2-(Pentafluorophenoxy)ethanamine, and how can reaction conditions be optimized for yield?

Level: Basic

Methodological Answer:

The synthesis typically involves nucleophilic substitution between pentafluorophenol and a halogenated ethanamine precursor (e.g., 2-chloroethanamine). Key steps include:

- Step 1: Activation of pentafluorophenol using a base (e.g., K₂CO₃) to generate a phenoxide ion.

- Step 2: Reaction with 2-chloroethanamine in a polar aprotic solvent (e.g., DMF) under reflux.

Optimization focuses on temperature control (60–80°C), molar ratios (1:1.2 amine:phenol), and catalysts (e.g., KI for halogen exchange). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .

What analytical techniques are critical for characterizing this compound, and how do they confirm structural integrity?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments (δ ~-140 to -160 ppm for aromatic F), while ¹H NMR confirms ethanamine protons (δ ~2.8–3.5 ppm).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 273.05 for C₈H₇F₅NO).

- HPLC-PDA: Purity assessment (>95%) with reverse-phase C18 columns (acetonitrile/water gradient).

Cross-referencing with computational data (e.g., PubChem-derived SMILES or InChI keys) ensures structural accuracy .

How does the pentafluorophenoxy moiety influence the compound's reactivity in nucleophilic substitution reactions?

Level: Intermediate

Methodological Answer:

The electron-withdrawing nature of the pentafluorophenoxy group enhances the electrophilicity of adjacent carbons, facilitating reactions like:

- Acylation: Reacts with acyl chlorides in presence of Et₃N to form amides.

- Reductive Amination: Forms secondary amines using NaBH₃CN and aldehydes.

Comparative studies with non-fluorinated analogs (e.g., phenoxyethanamine) show 5–10× faster reaction rates due to fluorine’s inductive effects .

What strategies are employed to study the compound's interactions with serotonin receptors, and what computational models support these studies?

Level: Advanced

Methodological Answer:

- In Vitro Binding Assays: Radioligand displacement (³H-LSD for 5-HT₂A receptors) quantifies affinity (IC₅₀ values).

- Molecular Dynamics (MD) Simulations: Docking studies (e.g., AutoDock Vina) predict binding poses in receptor pockets (e.g., 5-HT₂A’s transmembrane domain).

- Structure-Activity Relationship (SAR): Modifying the ethanamine chain or fluorination pattern (e.g., meta- vs. para-F) correlates with receptor activation potency .

How do structural modifications at the ethanamine backbone affect the compound's pharmacokinetic properties?

Level: Advanced

Methodological Answer:

- Lipophilicity: Fluorination increases logP (measured via shake-flask method), enhancing blood-brain barrier penetration.

- Metabolic Stability: Microsomal assays (e.g., rat liver S9 fractions) assess oxidative degradation. N-Methylation reduces CYP450-mediated metabolism by ~40%.

- Bioavailability: Comparative PK studies in rodent models show 2.5× higher AUC for trifluoromethyl-substituted analogs vs. non-fluorinated derivatives .

What are the challenges in ensuring the compound's stability under various pH conditions, and which stabilizing agents are effective?

Level: Intermediate

Methodological Answer:

- Acidic Conditions (pH <3): Protonation of the amine leads to salt formation; stabilizers like citrate buffers (pH 4.5) mitigate degradation.

- Basic Conditions (pH >9): Hydrolysis of the phenoxy group is minimized using antioxidants (e.g., BHT at 0.1% w/v).

- Lyophilization: Freeze-drying with trehalose (1:1 mass ratio) preserves integrity for long-term storage .

How can researchers design experiments to resolve contradictions in reported biological activities of fluorinated ethanamine derivatives?

Level: Advanced

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ variability in enzyme assays) using statistical tools (e.g., PRISMA guidelines).

- Controlled Replication: Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables.

- Isosteric Replacement: Synthesize analogs (e.g., replacing F with Cl) to test hypotheses about electronic vs. steric effects.

Case studies on 5-HT₂A agonists demonstrate that substituent positioning (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) explains >70% of activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.